
Voclosporin
Übersicht
Beschreibung
Voclosporin is a calcineurin inhibitor used as an immunosuppressant medication, primarily for the treatment of lupus nephritis . It is a synthetic analog of cyclosporin A, designed to enhance its action against calcineurin and improve metabolic stability . This compound was approved for medical use in the United States in January 2021 and in the European Union in September 2022 .
Vorbereitungsmethoden
Voclosporin is synthesized through chemical modification of cyclosporin A. The process involves altering the functional group at the amino acid-1 position of cyclosporin A . This modification results in a mixture of (E) and (Z)-isomers of this compound, with the (E) isomer being predominant . The synthetic route includes controlled synthesis to obtain a customizable mixture of these isomers directly from a single chemical procedure .
Analyse Chemischer Reaktionen
Voclosporin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include cytochrome P450 enzymes for metabolism . The major products formed from these reactions are metabolites, with the primary site of metabolism being at amino acid 9, resulting in the IM9 metabolite .
Wissenschaftliche Forschungsanwendungen
Lupus Nephritis
Overview
Lupus nephritis (LN) is a serious complication of systemic lupus erythematosus (SLE), characterized by inflammation of the kidneys. Voclosporin has been extensively studied for its efficacy in treating LN, showing significant improvements in renal response rates.
Clinical Trials
- AURORA Study : The pivotal AURORA trial demonstrated that this compound, when combined with mycophenolate mofetil (MMF) and low-dose steroids, achieved a complete renal response in 41% of patients at 52 weeks compared to 23% in the placebo group (p<0.0001) .
- AURORA 2 Study : Long-term follow-up indicated that this compound maintained efficacy over three years, with a complete renal response rate of 50.9% compared to 39.0% in the control group .
Efficacy and Safety
this compound has shown a favorable safety profile, with adverse events comparable to those experienced by patients on standard treatments. Serious adverse events were balanced between this compound and placebo groups, with pneumonia being the most common infection reported .
Non-Infectious Uveitis
This compound is also being explored for treating non-infectious uveitis, an inflammatory condition affecting the eye. Preliminary studies suggest potential benefits, although more extensive clinical trials are required to establish its efficacy in this area.
Organ Transplantation
As with other CNIs, this compound is being investigated for its role in preventing organ rejection post-transplantation. Its ability to modulate immune responses could be beneficial in maintaining graft function and reducing rejection rates.
Comparative Efficacy with Other Treatments
This compound's efficacy has been compared with other immunosuppressive therapies:
- In a comparative analysis with intravenous cyclophosphamide (IVC) and MMF, this compound demonstrated earlier reductions in proteinuria and was associated with fewer adverse events overall .
- The addition of this compound to standard therapy resulted in significantly greater reductions in urine protein creatinine ratio (UPCR) at three and six months .
Data Summary Table
Case Studies and Findings
- AURORA Study Findings : The study involved 357 patients across multiple centers, demonstrating that this compound significantly improved renal outcomes without increasing serious adverse events compared to placebo .
- Long-Term Efficacy : In the AURORA 2 extension study, patients continued to show stable renal function and improved proteinuria over three years, reinforcing this compound's long-term safety and efficacy .
Wirkmechanismus
Voclosporin exerts its effects by inhibiting calcineurin, a calcium-dependent phosphatase involved in cytokine generation and T-cell activation . This compound binds to cyclophilin A to form a heterodimeric complex that inhibits calcineurin . This inhibition blocks interleukin-2 expression and T-cell mediated immune responses, stabilizing podocytes in the kidneys and reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Voclosporin is similar to other calcineurin inhibitors such as cyclosporin A and tacrolimus. it has several unique features that set it apart. This compound has a more stable pharmacokinetic and pharmacodynamic relationship, higher potency, and improved metabolic profile compared to cyclosporin A . Unlike traditional calcineurin inhibitors, this compound does not require drug level monitoring and has a lower risk of nephrotoxicity and metabolic alterations . Other similar compounds include prednisone, which is used for its anti-inflammatory properties .
Biologische Aktivität
Voclosporin is a second-generation calcineurin inhibitor (CNI) that has gained attention for its potential therapeutic applications, particularly in the treatment of lupus nephritis and other autoimmune conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical trials, safety profile, and implications for future therapies.
This compound operates by inhibiting calcineurin, a phosphatase critical for T cell activation. This inhibition prevents the dephosphorylation of nuclear factor of activated T cells (NFAT), leading to reduced transcription of pro-inflammatory cytokines such as IL-2 and IFN-γ. The structural modification in this compound compared to cyclosporine A enhances its potency and potentially reduces adverse effects associated with traditional CNIs .
Key Properties of this compound
- Type : Calcineurin Inhibitor
- Mechanism : Inhibition of NFAT-mediated cytokine production
- Potency : Increased compared to cyclosporine A
Efficacy in Clinical Trials
This compound has been extensively studied in clinical trials, particularly for lupus nephritis. The following table summarizes key findings from major studies:
Study Name | Year | Participants | Treatment Duration | Primary Endpoint | This compound Group Response | Placebo Group Response | Statistical Significance |
---|---|---|---|---|---|---|---|
AURORA 1 | 2021 | 357 | 52 weeks | Complete Renal Response (CRR) | 41% (73/179) | 23% (40/178) | p < 0.0001 |
AURORA 2 | 2024 | 216 | 24 months | Long-term Safety and Efficacy | Improved CRR maintenance | N/A | N/A |
AURA-LV | 2024 | 534 | 48 weeks | Proteinuria Reduction | Earlier reduction noted | N/A | N/A |
AURORA Trial Results
In the AURORA trials, this compound demonstrated a statistically significant improvement in complete renal response rates compared to placebo, with an odds ratio of 2.65, indicating a strong therapeutic effect in patients with active lupus nephritis .
Safety Profile
The safety profile of this compound has been evaluated across multiple studies. While serious adverse events (SAEs) were reported, the incidence was comparable between this compound and placebo groups. Notably, pneumonia was the most frequent SAE observed .
Adverse Events Overview
- Common SAEs : Pneumonia, renal flare-ups
- Mortality : Similar rates between this compound and placebo groups; no deaths attributed directly to this compound .
- Long-term Safety : No new safety signals were observed in extended studies .
Case Studies and Real-world Applications
Recent case studies have illustrated the effectiveness of this compound in clinical practice. For instance, a patient cohort receiving this compound as part of a triple immunosuppressive regimen showed significant reductions in proteinuria and improved renal function over six months compared to standard treatments alone .
Eigenschaften
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H111N11O12/c1-25-27-28-29-41(15)53(76)52-57(80)66-44(26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27-28,35-48,50-53,76H,1,26,29-34H2,2-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b28-27+/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICRTLVBTLFLRD-PTWUADNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H111N11O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030488 | |
Record name | Voclosporin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401030488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1214.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
less than 0.1 g/L | |
Record name | Voclosporin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11693 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Through the inhibition of calcineurin, voclosporin blocks IL-2 expression and T-cell mediated immune responses, stabilizing podocytes in the kidneys. Voclospoprin is a cyclosporine A analog. It is structurally similar to cyclosporine A (CsA) with the exception of an amino acid modification in one region. This modification changes the binding of voclosporin to calcineurin. Cyclosporine inhibitors reversibly inhibit T-lymphocytes. They also inhibit lymphokine production and release. Cyclosporine A exerts its inhibitory effects on T-lymphocytes by binding to cyclophilin. A cyclophilin-cyclosporine complex is formed, leading to the inhibition of calcium- and calmodulin-dependent serine-threonine phosphatase activity of calcineurin. Along with calcineurin inhibition, the inhibition of many transcription factors necessary for the induction of various cytokine genes such as IL-2, IFN-γ, IL-4 and GM-CSF occurs. This, in turn, reduces inflammation, treating renal glomerulonephritis associated with systemic lupus erythematosus. | |
Record name | Voclosporin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11693 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
515814-00-3, 515814-01-4 | |
Record name | ISA 247 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0515814003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Voclosporin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0515814014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Voclosporin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11693 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Voclosporin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401030488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2- methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2- methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31- undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VOCLOSPORIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PN063X6B1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
>129 | |
Record name | Voclosporin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11693 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.